2-Buten-1-ol, 4-amino-2-methyl-, hydrochloride
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Overview
Description
(E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a double bond, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride typically involves the reaction of 4-Amino-2-Methylbut-2-en-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving 4-Amino-2-Methylbut-2-en-1-ol in a suitable solvent such as ethanol or water.
- Adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Isolating the product by filtration and drying under reduced pressure.
Industrial Production Methods: On an industrial scale, the production of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors, automated addition of reagents, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
- Oxidation products include nitro or nitroso derivatives.
- Reduction products include saturated amines.
- Substitution products include N-alkyl or N-acyl derivatives.
Scientific Research Applications
(E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the double bond can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
- (E)-4-Amino-2-Methylbut-2-en-1-ol
- 4-Amino-2-Methylbut-2-en-1-ol
- 4-Amino-2-Methylbut-2-en-1-olacetate
Comparison: (E)-4-Amino-2-Methylbut-2-en-1-olhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for various applications, particularly in aqueous environments.
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(E)-4-amino-2-methylbut-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |
InChI Key |
WAPFRSYUXWEBQV-DPZBITMOSA-N |
Isomeric SMILES |
C/C(=C\CN)/CO.Cl |
Canonical SMILES |
CC(=CCN)CO.Cl |
Origin of Product |
United States |
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